Sarcosine-d3 (methyl-d3)

描述

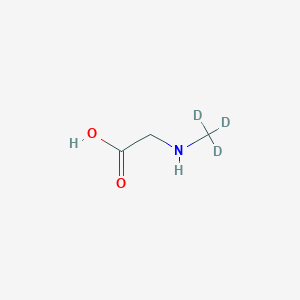

This compound has the molecular formula CD3NHCH2CO2H and a molecular weight of 92.11 g/mol . It is primarily used in research settings, particularly in studies involving stable isotopes.

准备方法

Synthetic Routes and Reaction Conditions: Sarcosine-d3 (methyl-d3) can be synthesized through the reaction of deuterated methylamine (CD3NH2) with chloroacetic acid (ClCH2COOH). The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

CD3NH2+ClCH2COOH→CD3NHCH2COOH+HCl

Industrial Production Methods: While specific industrial production methods for Sarcosine-d3 (methyl-d3) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.

Types of Reactions:

Oxidation: Sarcosine-d3 (methyl-d3) can undergo oxidation to form deuterated glycine (CD3NHCH2COOH) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions are less common for Sarcosine-d3 (methyl-d3) due to its stable structure.

Substitution: Nucleophilic substitution reactions can occur, where the amino group (NH2) can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products:

Oxidation: Deuterated glycine (CD3NHCH2COOH)

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Neuroprotective Effects

Recent studies have demonstrated that sarcosine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that sarcosine can increase cell viability against neurotoxic agents like aluminum chloride (AlCl₃).

Case Study: Neuroprotection in AD Models

- Study Design : In vitro and in vivo experiments were conducted using differentiated SHSY-5Y cells and rat models.

- Findings : Sarcosine treatment significantly improved cell viability and reduced neurotoxicity induced by AlCl₃. The administration of sarcosine resulted in decreased levels of pro-inflammatory markers and improved antioxidant capacity in the brain .

Metabolomics

Sarcosine-d3 serves as a crucial internal standard in metabolomic studies, particularly for the quantification of metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for enhanced sensitivity and specificity in detecting metabolic changes.

Application Example:

- Sarcosine-d3 is utilized to validate the role of sarcosine in prostate cancer diagnosis, where it aids in distinguishing between normal and malignant metabolic profiles .

Chelating Properties

Sarcosine has been studied for its metal-chelating abilities, which may have implications for treating metal-induced toxicity or enhancing drug delivery systems.

Experimental Findings:

- In vitro assays demonstrated that sarcosine can chelate metals such as aluminum, iron, and copper, potentially mitigating their toxic effects on biological systems .

Therapeutic Potential in Cognitive Disorders

The potential therapeutic applications of sarcosine extend to cognitive disorders beyond Alzheimer's disease. Its role as a modulator of NMDA receptors suggests it may enhance cognitive function and memory.

Research Insights:

- A systematic review indicated that sarcosine supplementation could improve symptoms in schizophrenia and other cognitive impairments by promoting synaptic plasticity .

Table 1: Neuroprotective Effects of Sarcosine-d3

| Treatment Group | Cell Viability (%) | Pro-inflammatory Markers (TNF-α) |

|---|---|---|

| Control | 16.35 | Elevated |

| Sarcosine Treatment | 72.50 | Significantly Reduced |

Table 2: Metal Chelation Efficacy

| Metal Ion | Chelation Effect (Absorbance Change) |

|---|---|

| Al³⁺ | Significant Increase |

| Fe³⁺ | Moderate Increase |

| Cu²⁺ | Minimal Change |

作用机制

Sarcosine-d3 (methyl-d3) exerts its effects primarily through its role as a glycine transporter inhibitor. By inhibiting the reuptake of glycine, it increases the availability of glycine in the synaptic cleft, enhancing the activation of NMDA receptors. This modulation of NMDA receptor activity is particularly relevant in the context of neurological disorders such as schizophrenia . The compound also influences oxidative stress, mitochondrial function, and neuroinflammatory pathways .

相似化合物的比较

Sarcosine-d3 (methyl-d3) is similar to other deuterated amino acids and derivatives, such as:

Glycine-d5: Another deuterated amino acid used in metabolic studies.

L-Alanine-3,3,3-d3: A deuterated form of alanine used in NMR studies.

Nτ-Methyl-d3-L-histidine: A deuterated form of histidine used in biochemical research.

Uniqueness: Sarcosine-d3 (methyl-d3) is unique due to its specific role as a glycine transporter inhibitor and its application in studying NMDA receptor modulation. Its deuterated nature also makes it particularly useful in tracing studies and metabolic research.

生物活性

Sarcosine-d3 (methyl-d3), a deuterated form of sarcosine, is a compound with significant implications in biological research, particularly in neuropharmacology and metabolic studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CD3NHCH2CO2H

- Molecular Weight : 92.11 g/mol

- CAS Number : 118685-91-9

Sarcosine-d3 is commonly utilized as a stable isotope-labeled compound in various scientific fields, including chemistry, biology, and medicine. Its role as a glycine transporter type I (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist makes it particularly relevant in the study of neurological disorders.

Sarcosine-d3 acts primarily through the following mechanisms:

- GlyT1 Inhibition : It inhibits the reuptake of glycine into presynaptic neurons, thus increasing extracellular glycine levels. This action enhances NMDA receptor activation, which is crucial for synaptic plasticity and memory formation .

- Neuroprotective Effects : Studies indicate that sarcosine-d3 may protect against neurotoxicity induced by aluminum exposure in cellular models. It has shown promise in increasing cell viability and reducing neurotoxic effects in differentiated SHSY-5Y neuronal cells .

Neuroprotective Studies

In vitro and in vivo studies have demonstrated the neuroprotective effects of sarcosine-d3:

-

Cell Viability Against Neurotoxicity :

- A study assessed the impact of sarcosine on aluminum-induced neurotoxicity using differentiated SHSY-5Y cells. The results indicated that sarcosine treatment significantly improved cell viability compared to controls exposed to aluminum chloride (AlCl3) (Table 1).

Concentration of AlCl3 (μM) Cell Viability (%) 0 (Control) 100 1.25 96.24 800 16.35 -

Animal Model Studies :

- In an AlCl3-induced rat model of Alzheimer's disease (AD), administration of sarcosine resulted in marked improvements in histopathological features associated with AD, such as neurofibrillary tangles. The treatment also normalized levels of several biomarkers related to oxidative stress and inflammation .

Immune Modulation

Sarcosine-d3 has been investigated for its effects on dendritic cell (DC) function:

- Dendritic Cell Migration : Research showed that sarcosine significantly enhanced the migration of human and murine dendritic cells both in vitro and in vivo. This effect was linked to improved tumor control in cancer models, suggesting potential applications in immunotherapy .

Case Study 1: Schizophrenia Research

Sarcosine has been studied extensively for its potential benefits in treating schizophrenia due to its role as a GlyT1 inhibitor. Clinical trials have indicated that supplementation with sarcosine can improve symptoms in patients with schizophrenia, potentially by enhancing NMDA receptor function .

Case Study 2: Alzheimer's Disease

A recent study highlighted the protective effects of sarcosine against aluminum-induced neurotoxicity in an AD model. The administration of sarcosine led to significant improvements in cognitive function and reductions in neuroinflammation markers, indicating its therapeutic potential for neurodegenerative diseases .

属性

IUPAC Name |

2-(trideuteriomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。